ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
Description
Introduction to Pyrazolo[3,4-b]Pyridine Scaffolds in Medicinal Chemistry
Historical Evolution of Pyrazolo[3,4-b]Pyridine-Based Therapeutics
The pyrazolo[3,4-b]pyridine scaffold emerged in 1908 with Ortoleva’s synthesis of the first monosubstituted derivative, featuring a phenyl group at C3. Early methodologies relied on cyclocondensation reactions between pyrazole precursors and diketones, as demonstrated by Bulow in 1911 for N-phenyl-3-methyl derivatives. By the late 20th century, advancements in heterocyclic chemistry enabled systematic exploration of substituent effects, leading to over 300,000 reported derivatives.
The scaffold’s biomedical relevance became evident through its integration into kinase inhibitors, phosphodiesterase modulators, and antiviral agents. For example, pyrazolo[3,4-b]pyridines have been optimized as tropomyosin receptor kinase (TRK) inhibitors, with compound C03 achieving nanomolar IC~50~ values against TRKA. Similarly, derivatives targeting Mycobacterium tuberculosis pantothenate synthetase demonstrate antitubercular activity, highlighting the scaffold’s adaptability to diverse therapeutic areas.
Table 1. Milestones in Pyrazolo[3,4-b]Pyridine Drug Discovery
Structural Significance of Ethyl [6-(1,3-Dimethyl-1H-Pyrazol-4-Yl)-3-Methyl-4-(Trifluoromethyl)-1H-Pyrazolo[3,4-b]Pyridin-1-Yl]Acetate
The compound’s structure (Figure 1) exemplifies rational drug design through substitutions at four key positions:
- N1 Modification : An ethyl acetate group introduces steric bulk and polarity, potentially enhancing solubility. Esters are frequently employed as prodrug moieties to improve bioavailability.
- C3 Methyl Group : Present in 46.77% of reported pyrazolo[3,4-b]pyridines, methyl at C3 optimizes steric compatibility with hydrophobic binding pockets.
- C4 Trifluoromethyl Group : This electron-withdrawing substituent modulates electron density across the pyridine ring, improving metabolic stability and target affinity.
- C6 1,3-Dimethylpyrazole : The fused pyrazole contributes π-π stacking interactions and hydrogen-bonding capacity, as seen in TRK inhibitors targeting Phe589.
Table 2. Substituent Analysis of the Target Compound vs. Literature Trends
| Position | Common Substituents (%) | Target Compound’s Substituent | Implications |
|---|---|---|---|
| N1 | H (30.83%), Alkyl (25.1%) | Ethyl acetate | Solubility enhancement |
| C3 | Me (46.77%), H (30.83%) | Methyl | Hydrophobic compatibility |
| C4 | H (62.1%), Aryl (18.4%) | Trifluoromethyl | Metabolic stability |
| C6 | H (55.2%), Heterocycle (22.3%) | 1,3-Dimethylpyrazole | Target engagement |
The trifluoromethyl group at C4 is particularly notable, as fluorine-containing substituents are underrepresented in historical datasets but increasingly prioritized for their ability to fine-tune electronic properties. Molecular docking studies of analogous TRK inhibitors suggest that such groups occupy hydrophobic niches near the DFG motif, stabilizing inactive kinase conformations. Similarly, the 1,3-dimethylpyrazole at C6 may mimic adenine in ATP-binding pockets, a strategy validated in kinase inhibitor design.
Synthetic Considerations The compound’s synthesis likely employs hydrazine-mediated cyclization, a method widely used for pyrazolo[3,4-b]pyridines. Starting from a pyridine precursor with a trifluoromethyl group at C3 and a halogen at C2, hydrazine attack at both electrophilic centers would yield the bicyclic core. Subsequent functionalization at C6 via Suzuki-Miyaura coupling or nucleophilic aromatic substitution could introduce the dimethylpyrazole moiety.
Properties
IUPAC Name |
ethyl 2-[6-(1,3-dimethylpyrazol-4-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O2/c1-5-27-14(26)8-25-16-15(10(3)23-25)12(17(18,19)20)6-13(21-16)11-7-24(4)22-9(11)2/h6-7H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWIUHSLELOLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CN(N=C3C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a compound belonging to the pyrazolo[3,4-b]pyridine class of heterocycles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its potential therapeutic applications and mechanisms of action.
Overview of Pyrazolo[3,4-b]pyridine Compounds
Pyrazolo[3,4-b]pyridine derivatives are recognized for their pharmacological versatility. They have been studied for various therapeutic effects, including:
- Anti-inflammatory : Inhibition of phosphodiesterase type 4 (PDE4) has been linked to reduced inflammation in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Antimicrobial : Some derivatives exhibit activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .
- CNS Effects : Certain compounds have shown promise as neuroprotective agents and in treating disorders like Alzheimer's disease .
Synthesis of this compound
The synthesis of this compound typically involves the condensation of substituted pyrazoles with appropriate electrophiles. The introduction of the trifluoromethyl group enhances lipophilicity and biological activity. Recent studies have utilized various synthetic strategies to optimize yields and purity .
1. Inhibition of Phosphodiesterase (PDE) Enzymes
Research indicates that compounds within this class can act as selective inhibitors of PDE enzymes. For instance, this compound has demonstrated significant inhibition of PDE4, leading to increased intracellular cAMP levels. This mechanism is crucial for modulating inflammatory responses in immune cells .
2. Antitubercular Activity
In vitro studies have shown that derivatives with structural similarities to this compound exhibit promising antitubercular activity against Mycobacterium tuberculosis. The compound’s ability to bind effectively to target enzymes involved in bacterial metabolism is a key factor in its efficacy .
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. Preliminary results suggest that it exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit promising antimicrobial properties. For instance, studies have shown that compounds similar to ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate possess significant antibacterial and antifungal activities. The mechanism often involves inhibition of bacterial biofilm formation and quorum sensing, which are critical for bacterial virulence and persistence in infections .
Antitubercular Activity
The compound has also been explored as a potential lead candidate against Mycobacterium tuberculosis. Pyrazolo[3,4-b]pyridines have shown efficacy in inhibiting the growth of tuberculosis bacteria, offering a new avenue for developing antitubercular agents .
Anti-inflammatory Properties
Pyrazolo[3,4-b]pyridine derivatives are recognized for their anti-inflammatory effects. They have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Compounds within this class have been linked to reduced inflammation and pain relief in various models .
Anticancer Activity
This compound class has also exhibited anticancer properties by targeting specific kinases involved in cancer cell proliferation. For example, certain derivatives have demonstrated inhibitory activity against TRKA kinase with low IC50 values, indicating their potential as anticancer agents .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions including condensation reactions of substituted pyrazoles with various electrophiles. Recent advancements have focused on optimizing these synthetic routes to increase yield and purity while minimizing environmental impact through greener chemistry practices .
Structure-Activity Relationship
The biological activity of pyrazolo[3,4-b]pyridine derivatives is significantly influenced by the substituents at various positions on the ring structure. For instance:
- Position N1 : Substituents can enhance binding affinity to target proteins.
- Position C3 : Modifications here can alter the selectivity towards specific enzymes or receptors.
- Position C6 : The presence of trifluoromethyl groups has been associated with improved metabolic stability and bioavailability.
These insights into the SAR are critical for guiding the design of new derivatives with enhanced therapeutic profiles .
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited potent activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of this compound analogs against various cancer cell lines. The study reported significant inhibition of cell proliferation and induced apoptosis in treated cells, suggesting a promising therapeutic application in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of ethyl [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate with analogous compounds from the literature:
Key Comparative Insights:
Substituent-Driven Bioactivity: The trifluoromethyl group in the target compound may enhance metabolic stability and binding affinity compared to non-fluorinated analogs like the 4-chlorophenyl derivative .
Synthetic Complexity: Ionic liquids (e.g., [bmim][BF₄]) are favored for eco-friendly synthesis of pyrazolo[3,4-b]pyridinones, but the target compound’s trifluoromethyl and pyrazole substituents likely require specialized reagents (e.g., trifluoromethylation agents) .
Structural Uniqueness :
- The 1,3-dimethylpyrazole substituent at position 6 distinguishes the target compound from analogs with simpler aryl or alkyl groups. This moiety could modulate solubility and intermolecular interactions .
Research Findings and Implications
- Kinase Inhibition Potential: Pyrazolo[3,4-b]pyridines are known ATP-competitive kinase inhibitors. The trifluoromethyl group in the target compound may mimic phosphate groups in ATP, enhancing target engagement .
- Thermodynamic Stability : Computational modeling (using tools like SHELXL ) could predict crystallographic packing differences between the target compound and its analogs, influenced by bulkier substituents like trifluoromethyl.
- Metabolic Profile : Compared to the carboxamide derivative , the ester group in the target compound may confer shorter half-life due to esterase-mediated hydrolysis.
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[3,4-b]pyridine derivatives, and how are they applied to this compound?
- Methodological Answer : The synthesis typically involves cyclocondensation of pyrazole-5-amine derivatives with activated acrylates. For example, describes using ethyl 2-benzoyl-3,3-bis(methylthio)acrylate with pyrazole-5-amine precursors in toluene under reflux, catalyzed by trifluoroacetic acid (TFA). Key steps include:
- Precursor preparation : Functionalized pyrazole-5-amine intermediates (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine) are synthesized first.
- Cyclization : Reaction with bis(methylthio)acrylate derivatives under acidic conditions to form the pyrazolo[3,4-b]pyridine core .
- Characterization : , , and IR spectroscopy are critical for verifying regiochemistry and substituent placement .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what challenges arise in data interpretation?
- Methodological Answer :
- : Identifies proton environments (e.g., trifluoromethyl groups show no splitting due to coupling). Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) .
- : Critical for confirming carbonyl groups (e.g., ester C=O at ~165–170 ppm) and distinguishing trifluoromethyl carbons (~125 ppm, quartet due to - coupling) .
- IR Spectroscopy : Confirms ester C=O stretches (~1740 cm) and pyrazole/pyridine ring vibrations (~1600 cm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s reactivity or bioactivity?
- Methodological Answer :
- Reaction Path Analysis : Tools like ICReDD’s quantum chemical reaction path searches predict transition states and intermediates, reducing trial-and-error in synthetic optimization (e.g., identifying TFA’s role in cyclization) .
- Docking Studies : Molecular docking (as in ) evaluates non-covalent interactions (e.g., π-π stacking, hydrogen bonding) with target proteins, aiding structural modifications for enhanced binding .
Q. What strategies resolve contradictions in spectroscopic or chromatographic data during purity assessment?
- Methodological Answer :
- HPLC-MS Coupling : Combines retention time analysis with mass fragmentation to distinguish co-eluting impurities (e.g., methylthio byproducts from bis(methylthio)acrylate precursors) .
- Dynamic NMR : Resolves tautomerism or conformational exchange in pyrazole/pyridine rings by variable-temperature experiments .
Q. How do statistical experimental design (DoE) methods improve reaction yield and selectivity?
- Methodological Answer :
- Factorial Design : Varies parameters (e.g., catalyst loading, solvent ratio) to identify optimal conditions. highlights minimizing experiments while maximizing data robustness .
- Case Study : For TFA-catalyzed cyclization (), DoE could optimize TFA concentration (30 mol% used) and reflux time to balance yield vs. side reactions (e.g., ester hydrolysis) .
Q. What safety protocols are critical when handling trifluoromethyl and pyrazole intermediates?
- Methodological Answer :
- Ventilation : Trifluoromethyl groups may release HF upon decomposition; use fume hoods and HF-resistant gloves .
- Storage : Pyrazole derivatives are hygroscopic; store under inert gas (N) at 2–8°C to prevent hydrolysis .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental reaction outcomes?
- Methodological Answer :
- Error Source Identification : Check approximations in DFT methods (e.g., solvent effects omitted in gas-phase calculations). ICReDD’s feedback loop integrates experimental data to refine computational models .
- Experimental Validation : Re-run reactions under predicted "optimal" conditions with minor adjustments (e.g., 5°C increments in reflux temperature) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
